molecular formula C9H12N2O B1337280 N-(3-aminophenyl)-N-methylacetamide CAS No. 61679-27-4

N-(3-aminophenyl)-N-methylacetamide

Cat. No.: B1337280
CAS No.: 61679-27-4
M. Wt: 164.2 g/mol
InChI Key: UVSPIVSEYIORPC-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N-methylacetamide: is an organic compound with the molecular formula C9H12N2O It is a derivative of acetanilide, where the acetamide group is substituted with a 3-aminophenyl group and an N-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of N-methylacetamide: One method involves the reaction of N-methylacetamide with 3-nitroaniline, followed by reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.

    Direct Amidation: Another approach is the direct amidation of 3-aminophenylacetic acid with N-methylamine under dehydrating conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of N-(3-aminophenyl)-N-methylacetamide typically involves large-scale synthesis using the direct amidation method due to its efficiency and scalability. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-aminophenyl)-N-methylacetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form N-(3-aminophenyl)-N-methylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino group activates the aromatic ring towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-(3-aminophenyl)-N-methylamine.

    Substitution: Formation of substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)-N-methylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its analgesic and anti-inflammatory properties.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials. Its derivatives are employed in the manufacture of polymers and resins.

Comparison with Similar Compounds

    N-(2-aminophenyl)-N-methylacetamide: Similar structure but with the amino group in the ortho position.

    N-(4-aminophenyl)-N-methylacetamide: Similar structure but with the amino group in the para position.

    N-phenylacetamide: Lacks the amino and N-methyl groups.

Uniqueness: N-(3-aminophenyl)-N-methylacetamide is unique due to the position of the amino group, which influences its reactivity and interaction with other molecules. The meta position of the amino group provides distinct electronic and steric properties compared to its ortho and para counterparts, making it suitable for specific applications in synthesis and drug development.

Properties

IUPAC Name

N-(3-aminophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)11(2)9-5-3-4-8(10)6-9/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPIVSEYIORPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442355
Record name N-(3-aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61679-27-4
Record name N-(3-aminophenyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminophenyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of N-methyl-3′-nitroacetanilide (5.13 g) and 10% palladium carbon (0.6 g) in methanol (50 ml) and 1,4-dioxane (50 ml) and stirred under hydrogen (3 atm) at room temperature for 2 hours. The catalyst was removed by filtration and the solvent was evaporated. The resultant solid was collected and washed with isopropyl ether to give 3′-amino-N-methylacetanilide (4.06 g).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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